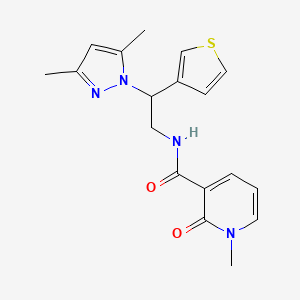

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-3-carboxamide core substituted with a 3,5-dimethylpyrazole and a thiophene moiety. These analogs, such as those reported by Zhang et al. (2017), share key heterocyclic frameworks and reactive groups, enabling indirect comparisons of synthesis, stability, and applications .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-12-9-13(2)22(20-12)16(14-6-8-25-11-14)10-19-17(23)15-5-4-7-21(3)18(15)24/h4-9,11,16H,10H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVGGDUAZPUDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CC=CN(C2=O)C)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, specifically a pyrazole and thiophene moiety. The unique structural features of this compound suggest significant potential for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Research has indicated that compounds with pyrazole and thiophene structures exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. One study reported that similar compounds demonstrated IC50 values ranging from 0.02 to 0.04 μM against specific cancer targets, showcasing their potency in inhibiting tumor growth .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also significant. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro studies have revealed that certain pyrazole-based compounds exhibit IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been shown to possess antibacterial and antifungal properties. For example, a review highlighted that various pyrazole derivatives demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, indicating broad-spectrum antimicrobial activity .

The biological activity of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It could modulate various receptors associated with cell signaling pathways, affecting cellular responses such as proliferation and apoptosis.

Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives including this compound showed promising results against breast cancer cell lines. The derivatives exhibited an ability to induce apoptosis through the activation of caspases, leading to cell death.

Study 2: Anti-inflammatory Activity

In a comparative study evaluating the anti-inflammatory effects of several pyrazole compounds, this specific compound was found to significantly reduce inflammation markers in vitro, demonstrating its potential as a therapeutic agent for inflammatory diseases.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to two tetrahydroimidazopyridine derivatives synthesized via one-pot reactions ( and ). Below is a detailed analysis:

Table 1: Comparative Analysis of Key Compounds

*Note: Direct experimental data for the target compound is unavailable in the provided evidence.

Key Observations:

Structural Complexity: The target compound incorporates a thiophene ring and pyrazole group, which may enhance π-π stacking interactions compared to the nitrophenyl and benzyl groups in Compounds 1l and 2d .

Synthetic Efficiency :

- Compounds 1l and 2d were synthesized via one-pot reactions with moderate yields (51–55%), suggesting that similar methods could apply to the target compound. However, steric hindrance from the thiophene and pyrazole groups may require optimized reaction conditions .

Thermal Stability :

- The higher melting point of Compound 1l (243–245°C) compared to 2d (215–217°C) correlates with its phenethyl substituent, which may stabilize crystal packing. The target compound’s thermal behavior remains speculative but could align with these trends .

Spectral Signatures :

- The IR spectra of 1l and 2d show strong C=O stretches (~1730 cm⁻¹), a feature likely shared with the target compound’s amide and pyridone carbonyl groups. Discrepancies in 1H NMR shifts may arise from the thiophene’s electron-rich nature .

Research Implications and Limitations

The provided evidence highlights the importance of substituent effects on heterocyclic compound behavior. For instance:

- Electron-deficient groups (e.g., nitrophenyl in 1l/2d) may enhance electrophilic reactivity, whereas electron-rich groups (e.g., thiophene in the target compound) could favor nucleophilic interactions .

- Yield Optimization : The moderate yields of 1l and 2d suggest challenges in isolating bulky heterocyclic products, a hurdle likely relevant to the target compound’s synthesis.

Limitations:

- No direct pharmacological or biochemical data for the target compound are available in the provided evidence.

- Comparisons rely on structural analogs, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.